1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid hydrochloride

Description

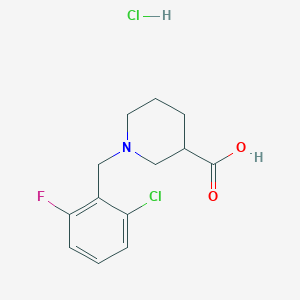

Molecular Formula: C₁₃H₁₆Cl₂FNO₂ Molecular Weight: 308.18 g/mol CAS Number: 1185299-43-7 Structure: The compound features a piperidine-3-carboxylic acid backbone substituted at the nitrogen with a 2-chloro-6-fluorobenzyl group, forming a hydrochloride salt.

Properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15ClFNO2.ClH/c14-11-4-1-5-12(15)10(11)8-16-6-2-3-9(7-16)13(17)18;/h1,4-5,9H,2-3,6-8H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJMRTMSIJHZBNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=C(C=CC=C2Cl)F)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1185299-43-7 | |

| Record name | 3-Piperidinecarboxylic acid, 1-[(2-chloro-6-fluorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1185299-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid hydrochloride (CAS Number: 1185299-43-7) is a synthetic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₃H₁₆Cl₂FNO₂

- Molecular Weight : 308.18 g/mol

- CAS Number : 1185299-43-7

- IUPAC Name : 1-[(2-chloro-6-fluorophenyl)methyl]piperidine-3-carboxylic acid; hydrochloride

The compound exhibits its biological activity primarily through interaction with specific biological targets, particularly in the central nervous system (CNS) and various receptor systems. The piperidine moiety is known for its role in modulating neurotransmitter systems, which is critical for its pharmacological effects.

Pharmacological Activities

- Antiviral Activity : Recent studies have indicated that compounds with similar structural characteristics to this compound exhibit promising antiviral properties. For instance, derivatives have shown significant efficacy against viruses like HIV and HCV, suggesting potential applications in antiviral therapies .

- CNS Activity : The piperidine structure is often associated with CNS-active compounds. Research indicates that this compound may influence neurotransmitter pathways, potentially offering therapeutic benefits in conditions such as anxiety and depression .

- Antimicrobial Properties : Some studies have explored the antimicrobial effects of related piperidine derivatives against various bacterial strains, indicating a potential for developing new antibiotics .

Table 1: Summary of Biological Activities

Case Study Example

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives and evaluated their antiviral activities. One compound demonstrated an EC50 value of 3.98 μM against HIV-1, indicating strong antiviral potential compared to existing treatments . This suggests that similar compounds, including this compound, may warrant further investigation for their therapeutic efficacy.

Safety and Toxicity

Preliminary assessments indicate that this compound has irritant properties; thus, handling precautions are recommended in laboratory settings . Further toxicological studies are necessary to fully understand the safety profile of this compound.

Scientific Research Applications

Pharmacological Activities

1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid hydrochloride exhibits several pharmacological activities that make it valuable for research:

Antiviral Activity

Research indicates that compounds structurally similar to this compound demonstrate antiviral properties. For example, derivatives have shown efficacy against HIV and hepatitis C virus (HCV), suggesting potential applications in antiviral therapies.

Central Nervous System Activity

The piperidine moiety is often linked to CNS-active compounds. Studies suggest that this compound may modulate neurotransmitter pathways, potentially offering therapeutic benefits for anxiety and depression.

Antimicrobial Properties

Some studies have explored the antimicrobial effects of related piperidine derivatives against various bacterial strains, indicating a potential for developing new antibiotics.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Efficacy against HIV and HCV; warrants further investigation. |

| CNS Activity | Potential therapeutic benefits for anxiety and depression. |

| Antimicrobial | Possible development of new antibiotics based on structural similarities. |

Case Study Example: Antiviral Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives and evaluated their antiviral activities. One compound demonstrated an EC50 value of 3.98 μM against HIV-1, indicating strong antiviral potential compared to existing treatments. This suggests that similar compounds, including this compound, may warrant further investigation for their therapeutic efficacy.

Safety and Toxicity

Preliminary assessments indicate that this compound has irritant properties; thus, handling precautions are recommended in laboratory settings. Further toxicological studies are necessary to fully understand its safety profile.

Comparison with Similar Compounds

Substituted Benzyl Piperidine-3-carboxylic Acid Derivatives

The table below compares the target compound with analogs bearing different benzyl substituents:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The chloro and fluoro substituents (electron-withdrawing) on the target compound increase polarity and acidity compared to the electron-donating isopropyl or methoxy groups in analogs. This enhances solubility in polar solvents and may improve bioavailability in aqueous environments .

- Steric Effects : The 2-chloro-6-fluorobenzyl group creates ortho-substitution, introducing steric hindrance that could limit rotational freedom and affect binding to biological targets compared to para-substituted analogs like the 4-isopropyl derivative .

- Melting Points : The 4-isopropyl analog exhibits a defined melting point (150–155°C), while data gaps exist for others. Lower melting points in analogs with bulky groups (e.g., naphthyl) are hypothesized due to reduced crystallinity .

Heterocyclic Piperidine-3-carboxylic Acid Derivatives

Key Observations :

- Heterocyclic vs. Aromatic Substituents : Heterocycles like pyrimidine or purine introduce nitrogen-rich motifs, enabling hydrogen bonding and charge-transfer interactions absent in benzyl-substituted analogs. This makes them suitable for targeting enzymes (e.g., kinases) .

Preparation Methods

Preparation of Piperidine-3-carboxylic Acid Intermediate

The starting material is often piperidine or a piperidine derivative, which undergoes carboxylation at the 3-position to yield piperidine-3-carboxylic acid. This can be achieved via:

- Directed lithiation followed by carboxylation : Lithiation at the 3-position of piperidine using a strong base (e.g., n-butyllithium) followed by carbonation with CO2 gas.

- Hydrogenation of pyridine-3-carboxylic acid derivatives : Catalytic hydrogenation reduces the pyridine ring to piperidine while retaining the carboxylic acid functionality.

Introduction of the 2-Chloro-6-fluorobenzyl Group

The key step involves the alkylation of the piperidine nitrogen with 2-chloro-6-fluorobenzyl halides (usually bromide or chloride). This reaction typically proceeds under basic conditions:

- Reagents and conditions : The piperidine-3-carboxylic acid is reacted with 2-chloro-6-fluorobenzyl chloride or bromide in the presence of a base such as potassium carbonate or sodium hydride.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are commonly used to facilitate nucleophilic substitution.

- Temperature : The reaction is generally carried out at room temperature or slightly elevated temperatures (e.g., 40–60°C) to optimize yield.

Formation of Hydrochloride Salt

After the alkylation step, the free acid form is converted into its hydrochloride salt to improve stability and solubility:

- Procedure : The crude product is treated with anhydrous hydrogen chloride gas or hydrochloric acid solution in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Isolation : The hydrochloride salt precipitates out or is obtained by solvent evaporation and recrystallization.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Carboxylation of piperidine | n-Butyllithium, CO2 gas | THF or Ether | -78°C to RT | 70–85 | Directed lithiation method |

| Alkylation | 2-Chloro-6-fluorobenzyl chloride, K2CO3 | DMF or Acetonitrile | RT to 60°C | 65–80 | N-alkylation, polar aprotic solvent |

| Hydrochloride salt formation | HCl gas or HCl solution | Ethanol or EtOAc | RT | >90 | Salt precipitation or recrystallization |

Research Findings and Optimization Notes

- Selectivity : The alkylation step must be carefully controlled to avoid over-alkylation or side reactions on the aromatic ring. Using mild bases and controlled temperature helps maintain selectivity.

- Purity : The hydrochloride salt form enhances the compound's purity and crystallinity, facilitating easier handling and storage.

- Yield optimization : Using freshly distilled solvents and dry reagents improves reaction efficiency. Purification by recrystallization from ethanol or ethyl acetate is recommended.

- Safety considerations : Handling of strong bases and hydrogen chloride requires appropriate safety measures including use of fume hoods and protective equipment.

Q & A

Q. What are the optimal synthetic conditions for 1-(2-Chloro-6-fluorobenzyl)piperidine-3-carboxylic acid hydrochloride to maximize yield and purity?

- Methodological Answer : The synthesis involves multi-step reactions, including hydrolysis and purification. For example, hydrolysis of the methyl ester precursor under acidic conditions (36.5% HCl in water at 93–96°C for 17 hours) yields the carboxylic acid intermediate, followed by pH adjustment (6.5) to precipitate solids . Key variables include:

- Catalysts : Palladium diacetate and tert-butyl XPhos in inert atmospheres.

- Purification : Sequential extraction with 10% isopropanol/dichloromethane and recrystallization in ethanol/ethyl acetate.

Table 1 : Reaction Conditions from

| Step | Catalyst/Reagent | Temperature | Time | Yield Optimization |

|---|---|---|---|---|

| 1 | Pd(OAc)₂, XPhos, Cs₂CO₃ | 40–100°C | 5.5 h | Inert atmosphere |

| 2 | HCl (36.5%) | 93–96°C | 17 h | pH control (6.5) |

Q. Which analytical techniques are most reliable for structural characterization and purity assessment?

- Methodological Answer :

- NMR : Confirms substitution patterns (e.g., benzyl group, piperidine ring) and stereochemistry.

- HPLC : Monitors hydrolysis completion (e.g., retention time shifts for ester vs. acid forms) .

- Mass Spectrometry : Exact mass analysis (e.g., ESI-MS for molecular ion [M+H]⁺) ensures correct molecular weight. For example, compounds with exact mass 219.13 g/mol require high-resolution MS to distinguish isomers .

- Elemental Analysis : Validates stoichiometry of hydrochloride salts.

Q. How can aqueous solubility and stability be systematically evaluated for this compound?

- Methodological Answer :

- Solubility : Perform shake-flask experiments at varying pH (1–7.4) using UV-Vis or HPLC quantification .

- Stability : Accelerated stability studies under stress conditions (40–60°C, 75% humidity) with periodic HPLC analysis to detect degradation products (e.g., decarboxylation or hydrolysis) .

Advanced Research Questions

Q. What strategies resolve contradictions between NMR and mass spectrometry data (e.g., unexpected peaks or mass discrepancies)?

- Methodological Answer :

- Impurity Profiling : Use preparative HPLC to isolate minor components and characterize them via 2D NMR (e.g., NOESY for spatial proximity) .

- Isotopic Pattern Analysis : Chlorine (³⁵Cl/³⁷Cl) and fluorine (¹⁹F) isotopic signatures in MS can confirm molecular composition .

- Cross-Validation : Compare with synthetic intermediates (e.g., methyl ester precursor) to rule out residual solvents or byproducts .

Q. How can metabolic stability in preclinical models be assessed to guide structural modifications?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes/S9 fractions, monitor parent compound depletion via LC-MS/MS.

- Metabolite ID : High-resolution MS/MS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Structural Tuning : Introduce electron-withdrawing groups (e.g., fluorine) to reduce oxidative metabolism, as seen in analogues with enhanced stability .

Q. What computational methods predict binding affinity for targets like neurotransmitter transporters?

- Methodological Answer :

- Docking Studies : Use software (AutoDock, Schrödinger) to model interactions with piperidine-binding pockets (e.g., GABA transporters) .

- MD Simulations : Assess conformational flexibility of the benzyl-piperidine scaffold under physiological conditions.

- QSAR Models : Correlate substituent effects (e.g., chloro vs. fluoro) with activity data from analogues .

Q. How can researchers address low yields in the final hydrochloride salt formation?

- Methodological Answer :

- Counterion Screening : Test alternative acids (e.g., HBr, citric acid) for crystallization efficiency.

- Solvent Optimization : Use mixed solvents (e.g., ethanol/ethyl acetate) to improve solubility and crystal nucleation .

- pH Control : Adjust during salt formation (e.g., pH 6.5 for optimal precipitation) to minimize amorphous byproducts .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?

- Methodological Answer :

- Bioavailability Factors : Assess plasma protein binding and blood-brain barrier penetration via LC-MS/MS quantification in plasma/brain homogenates.

- Metabolite Interference : Test if in vivo metabolites (e.g., hydroxylated derivatives) contribute to toxicity .

- Dose Scaling : Apply allometric scaling to reconcile species-specific differences in clearance rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.